molecular formula C8H10N2O2 B3257993 Benzoic acid, 3-hydrazino-2-methyl- (9CI) CAS No. 299167-70-7

Benzoic acid, 3-hydrazino-2-methyl- (9CI)

Cat. No.: B3257993
CAS No.: 299167-70-7
M. Wt: 166.18
InChI Key: KKAVZGLBDJOWNF-UHFFFAOYSA-N
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Description

Benzoic acid, 3-hydrazino-2-methyl- (9CI): is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a hydrazino group at the third position and a methyl group at the second position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the hydrazination reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic pathways. This compound can also interact with cellular membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

  • Benzoic acid, 2-methyl- (9CI)
  • Benzoic acid, 3-hydrazino- (9CI)
  • Benzoic acid, 4-hydrazino-2-methyl- (9CI)

Comparison:

Benzoic acid, 3-hydrazino-2-methyl- (9CI) stands out due to its unique combination of hydrazino and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydrazinyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(11)12)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAVZGLBDJOWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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